![molecular formula C19H33N2O2+ B12563311 Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium CAS No. 159538-51-9](/img/structure/B12563311.png)
Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium is a synthetic organic compound with a complex structure It is characterized by the presence of butyl, benzoyloxy, and dimethyl-ammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butylaminobenzoic acid with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with butylamine to introduce the butylamino group. The final step involves the quaternization of the amine group with dimethyl sulfate to form the dimethyl-ammonium group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoyloxy derivatives.
Scientific Research Applications
Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(1-methylpropyl)-1,4-phenylenediamine: Similar in structure but lacks the benzoyloxy group.
Ethyl 4-(butylamino)benzoate: Similar but with an ethyl ester instead of the dimethyl-ammonium group.
Uniqueness
Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Properties
CAS No. |
159538-51-9 |
|---|---|
Molecular Formula |
C19H33N2O2+ |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
butyl-[2-[4-(butylamino)benzoyl]oxyethyl]-dimethylazanium |
InChI |
InChI=1S/C19H32N2O2/c1-5-7-13-20-18-11-9-17(10-12-18)19(22)23-16-15-21(3,4)14-8-6-2/h9-12H,5-8,13-16H2,1-4H3/p+1 |
InChI Key |
GVEZNLXUGOVBIY-UHFFFAOYSA-O |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC[N+](C)(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



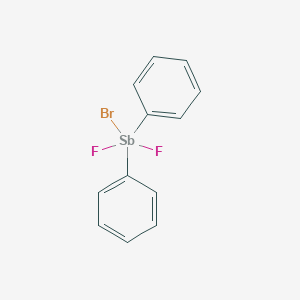

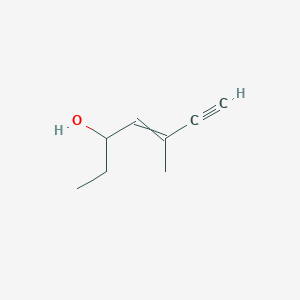
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)
![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)
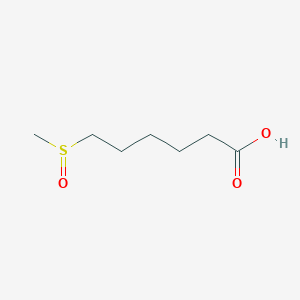
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
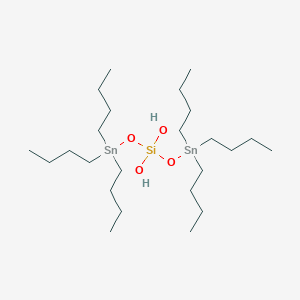
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
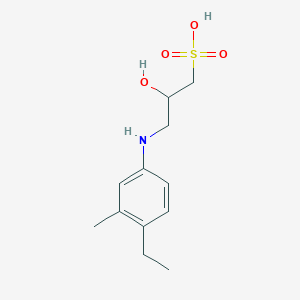
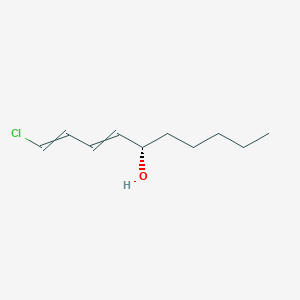
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
